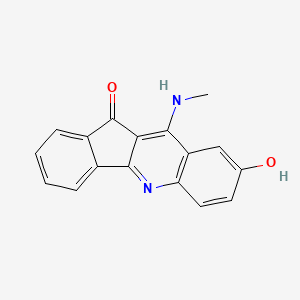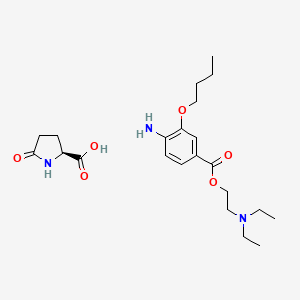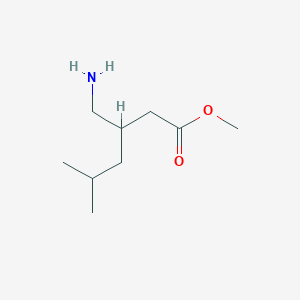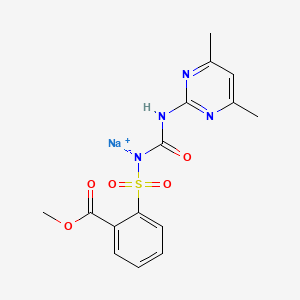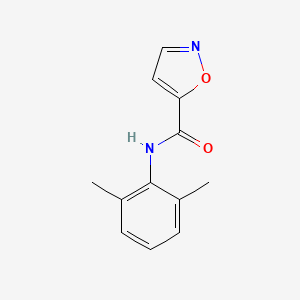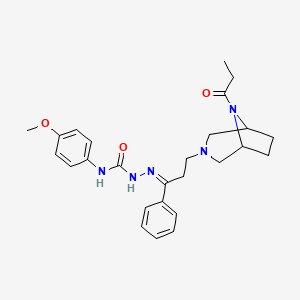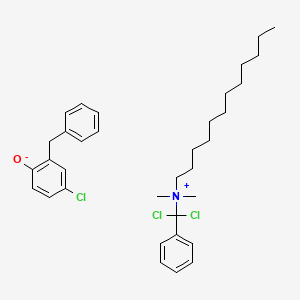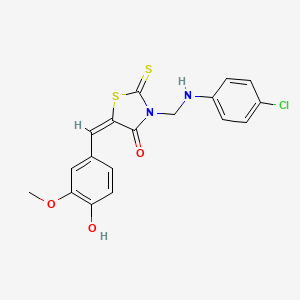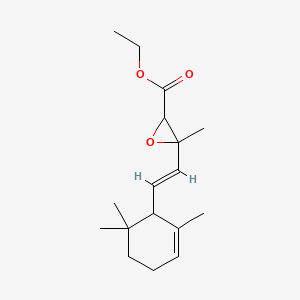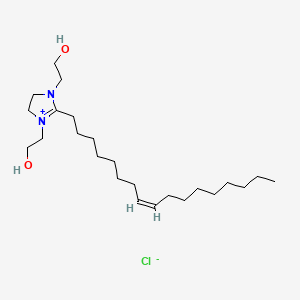
Benzo(h)cinnolin-3(2H)-one, 2-(4-(2-(dimethylamino)propoxy)phenyl)-9-fluoro-4,4a,5,6-tetrahydro-, (E)-2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(h)cinnolin-3(2H)-one, 2-(4-(2-(dimethylamino)propoxy)phenyl)-9-fluoro-4,4a,5,6-tetrahydro-, (E)-2-butenedioate is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(h)cinnolin-3(2H)-one, 2-(4-(2-(dimethylamino)propoxy)phenyl)-9-fluoro-4,4a,5,6-tetrahydro-, (E)-2-butenedioate typically involves multiple steps. One common approach is to start with the preparation of the core benzo(h)cinnolin structure, followed by the introduction of the dimethylamino propoxy group and the fluoro substituent. The final step involves the formation of the (E)-2-butenedioate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(h)cinnolin-3(2H)-one, 2-(4-(2-(dimethylamino)propoxy)phenyl)-9-fluoro-4,4a,5,6-tetrahydro-, (E)-2-butenedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoquinone derivative, while reduction could produce a fully saturated hydrocarbon.
Applications De Recherche Scientifique
Benzo(h)cinnolin-3(2H)-one, 2-(4-(2-(dimethylamino)propoxy)phenyl)-9-fluoro-4,4a,5,6-tetrahydro-, (E)-2-butenedioate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity.
Mécanisme D'action
The mechanism of action of Benzo(h)cinnolin-3(2H)-one, 2-(4-(2-(dimethylamino)propoxy)phenyl)-9-fluoro-4,4a,5,6-tetrahydro-, (E)-2-butenedioate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzo(h)cinnolin derivatives and related heterocyclic compounds. Examples include:
- 5,6-Dihydrobenzo[h]cinnolin-3-amine
- 2-{benzo[h]cinnolin-3-ylamino}ethyl)diethylamine
Uniqueness
What sets Benzo(h)cinnolin-3(2H)-one, 2-(4-(2-(dimethylamino)propoxy)phenyl)-9-fluoro-4,4a,5,6-tetrahydro-, (E)-2-butenedioate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
123575-25-7 |
|---|---|
Formule moléculaire |
C27H30FN3O6 |
Poids moléculaire |
511.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-[4-[2-(dimethylamino)propoxy]phenyl]-9-fluoro-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3-one |
InChI |
InChI=1S/C23H26FN3O2.C4H4O4/c1-15(26(2)3)14-29-20-10-8-19(9-11-20)27-22(28)12-17-5-4-16-6-7-18(24)13-21(16)23(17)25-27;5-3(6)1-2-4(7)8/h6-11,13,15,17H,4-5,12,14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
PPLRPYJPMYFNDI-WLHGVMLRSA-N |
SMILES isomérique |
CC(COC1=CC=C(C=C1)N2C(=O)CC3CCC4=C(C3=N2)C=C(C=C4)F)N(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(COC1=CC=C(C=C1)N2C(=O)CC3CCC4=C(C3=N2)C=C(C=C4)F)N(C)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




